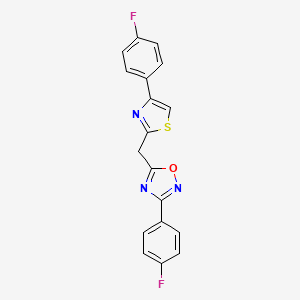

3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

描述

The compound 3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a thiazole ring, both substituted with fluorophenyl groups. This structure combines electron-withdrawing fluorine atoms with rigid aromatic systems, making it a candidate for pharmaceutical and materials science applications. Key characteristics include:

- Synthesis: The compound can be synthesized via cyclization reactions involving precursor nitriles and hydroxylamine, followed by coupling with thiazole derivatives. Similar compounds (e.g., halogen-substituted analogues) have been crystallized from dimethylformamide (DMF) to yield high-purity single crystals suitable for X-ray diffraction studies .

- Structural Features: The molecule adopts a near-planar conformation, with one fluorophenyl group oriented perpendicular to the plane of the oxadiazole-thiazole scaffold. This arrangement influences intermolecular interactions and crystal packing .

属性

IUPAC Name |

3-(4-fluorophenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZODKSVVKZITLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-fluorophenyl thiazole intermediates, followed by their reaction with oxadiazole precursors under specific conditions such as the presence of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could result in derivatives with modified functional groups.

科学研究应用

3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thiazolyl groups may interact with biological macromolecules, leading to inhibition or modulation of specific enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Impact of Substituents on Bioactivity and Physicochemical Properties

Halogen Effects: Fluorine atoms in the target compound enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions. Trifluoromethyl groups (as in ) significantly boost lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Heterocyclic Replacements :

- Replacing thiazole with thiophene () reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. This may decrease interactions with enzymes like carbonic anhydrase .

- Piperazine-containing derivatives () exhibit enhanced solubility due to the basic nitrogen in piperazine, which protonates under physiological conditions .

Crystal Packing and Isostructurality: The target compound and its halogenated analogues (e.g., Cl/Br-substituted derivatives) are isostructural, adopting similar triclinic (P 1) symmetry. However, minor adjustments in bond lengths and angles accommodate halogen size differences, affecting thermal stability and melting points .

生物活性

The compound 3-(4-Fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in drug discovery, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activities associated with this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a 1,2,4-oxadiazole ring fused with a thiazole moiety and fluorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. In vitro studies have demonstrated that modifications in the oxadiazole structure can lead to enhanced cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | |

| Similar Oxadiazole Derivative | A549 | 0.12–2.78 |

The compound's mechanism of action appears to involve the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage in MCF-7 cells .

Antimicrobial Activity

The 1,3,4-oxadiazole core has been linked to various antimicrobial effects. Studies have reported that compounds containing this scaffold demonstrate significant antibacterial and antifungal activity. The presence of electron-withdrawing groups like fluorine enhances these effects by increasing the lipophilicity and reactivity of the molecule.

| Activity Type | Example Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.25 µg/mL | |

| Antifungal | Candida albicans | 0.5 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that those with thiazole substitutions exhibited superior anticancer activity against human cancer cell lines compared to their non-thiazole counterparts. The study highlighted that This compound showed an IC50 value comparable to that of established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial properties, derivatives containing both oxadiazole and thiazole rings were tested against Mycobacterium bovis. The results indicated significant inhibition at low concentrations, suggesting potential for development into therapeutic agents against resistant strains .

常见问题

Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones under reflux in polar solvents (e.g., ethanol or DMF) .

- Step 2 : Coupling the thiazole intermediate with a fluorophenyl-oxadiazole precursor using catalysts like triethylamine or microwave-assisted methods to enhance efficiency . Optimization strategies include temperature control (70–100°C), solvent selection (e.g., chloroform for solubility), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques include:

- NMR Spectroscopy : Assigning signals for fluorophenyl protons (δ 7.2–7.8 ppm) and oxadiazole/thiazole carbons (δ 150–165 ppm) .

- HRMS : Confirming molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- Elemental Analysis : Addressing discrepancies (e.g., ±0.3% deviations in C/H/N) by cross-validating with combustion analysis and theoretical calculations . Discrepancies are resolved by repeating measurements under standardized conditions and comparing with literature data for analogous structures .

Q. What is the role of fluorophenyl groups in modulating the compound’s physicochemical properties?

The 4-fluorophenyl moiety enhances:

- Lipophilicity : Improving membrane permeability (logP ~3.5–4.0) .

- Metabolic Stability : Resistance to oxidative degradation due to fluorine’s electronegativity .

- Bioactivity : Fluorine’s electron-withdrawing effects stabilize interactions with target enzymes (e.g., kinases or carbonic anhydrases) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during X-ray structure determination?

Strategies include:

- SHELXL Refinement : Using restraints for disordered atoms and applying TWIN/BASF commands for twinned data .

- High-Resolution Data : Collecting datasets at low temperature (100 K) to minimize thermal motion artifacts .

- Validation Tools : Cross-checking with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies involve:

- Analog Synthesis : Modifying the thiazole or oxadiazole substituents (e.g., replacing fluorophenyl with chlorophenyl) .

- Enzymatic Assays : Testing inhibitory activity against targets like AChE or hCA isoforms under physiological pH (7.4) .

- Computational Docking : Using AutoDock Vina to predict binding modes and affinity scores (ΔG < −8 kcal/mol) .

Q. How should researchers handle contradictory data in elemental analysis or bioassay results?

Contradictions may arise from:

- Impurity Interference : Re-purify the compound via recrystallization (e.g., using ethanol/water mixtures) .

- Assay Variability : Repeat bioassays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) .

Q. What are the advantages of microwave-assisted synthesis for this compound, and what limitations exist?

Advantages:

- Reduced Reaction Time : From 12 hours to 30–60 minutes .

- Higher Yields : Up to 85% compared to 60% with conventional heating . Limitations:

- Scalability : Challenges in maintaining uniform heating for large batches .

- Sensitivity : Risk of decomposition if temperature exceeds 150°C .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。